BenchChemオンラインストアへようこそ!

Monastrol

Stereoselective inhibition Allosteric modulation Eg5/KSP ATPase activity

Monastrol is the first identified, cell-permeable inhibitor of mitotic kinesin Eg5/KIF11 (IC50 14 µM), discovered via phenotype-based screening. Unlike tubulin-targeting agents, it allosterically inhibits Eg5 motor motility, inducing monopolar spindles—a paradigm shift in mitosis research. Biological activity is stereoselective: the (S)-enantiomer is significantly more potent. Substitution with non-certified or structurally similar inhibitors is not advised due to divergent binding mechanisms and functional states (e.g., weak-binding vs. rigor). Monastrol is the validated probe for live-cell imaging, biochemical reconstitution, X-ray crystallography, and high-throughput screening. Procure verified ≥98% purity material to ensure reproducible, publication-grade results.

Molecular Formula C14H16N2O3S
Molecular Weight 292.36 g/mol
CAS No. 254753-54-3
Cat. No. B1684024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonastrol
CAS254753-54-3
SynonymsMonastrol
Molecular FormulaC14H16N2O3S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C
InChIInChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)/t12-/m0/s1
InChIKeyLOBCDGHHHHGHFA-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Monastrol (CAS 254753-54-3): Essential Procurement Specifications for the Prototype Eg5/KSP Allosteric Inhibitor


Monastrol (CAS: 254753-54-3, MF: C14H16N2O3S, MW: 292.35) is a cell-permeable dihydropyrimidine small molecule and the first identified inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP) [1]. Discovered through a phenotype-based screen, it induces monopolar mitotic spindles by inhibiting Eg5 motor motility, making it the foundational chemical probe for dissecting mitotic spindle bipolarity [1]. Unlike all previously known antimitotics that target tubulin, monastrol's distinct mechanism established a new paradigm in mitosis research and chemical genetics [1].

Why Generic Monastrol Substitution is Scientifically Invalid: The Critical Role of Stereochemistry and Allosteric Binding


Substituting racemic monastrol with non-certified or structurally similar Eg5 inhibitors is not recommended due to profound differences in stereospecific activity and binding mechanisms. The biological activity of monastrol is stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer [1]. Furthermore, different Eg5 inhibitors (e.g., monastrol vs. BRD9876) induce contrasting functional states (weak-binding vs. rigor), leading to divergent effects on microtubule stability and spindle integrity [2]. Therefore, procurement of verified material is essential for reproducible experimental outcomes.

Monastrol Quantitative Differentiation Guide: Direct Comparator Evidence for Informed Procurement


Evidence 1: Stereoselective Potency and Allosteric Mechanism of Monastrol Enantiomers

Monastrol activity is stereospecific, with (S)-monastrol demonstrating significantly greater potency than both the (R)-enantiomer and the racemic mixture in inhibiting Eg5 ATPase activity [1]. Unlike many ATPase inhibitors, monastrol does not compete with ATP binding but instead acts allosterically by inhibiting microtubule-stimulated ADP release [1]. This contrasts with some other Eg5 inhibitors like BRD9876, which acts as an ATP- and ADP-competitive inhibitor [2].

Stereoselective inhibition Allosteric modulation Eg5/KSP ATPase activity Chemical biology tool validation

Evidence 2: Comparative Potency and Binding Site Specificity Against Next-Generation KSP Inhibitors

Monastrol (IC50 = 14 μM) is a moderately potent, first-generation allosteric inhibitor of Eg5 [1]. It serves as a benchmark for comparison with more potent clinical candidates. For instance, Filanesib (ARRY-520) is a non-competitive KSP inhibitor with an IC50 of 6 nM, approximately 2,300-fold more potent than monastrol [1]. Despite this difference, monastrol and ispinesib share a common allosteric binding pocket (helix α2/loop L5 region) and a similar ATP-uncompetitive mechanism of inhibition [2][3].

KSP/Eg5 inhibition ATPase activity IC50 comparison Allosteric binding pocket

Evidence 3: Differential Functional Impact on Microtubule Dynamics vs. Other Eg5 Inhibitors

Monastrol and other Loop-5 inhibitors (STLC, ispinesib, filanesib) share a common functional signature: they induce a weak-binding state in Eg5, leading to increased gliding speeds in mixed-motor assays [1]. In contrast, the allosteric inhibitor BRD9876 locks Eg5 in a rigor state, slowing gliding speeds [1]. Furthermore, monastrol eliminates Eg5's intrinsic microtubule stabilization activity, whereas BRD9876 enhances it [1]. This mechanistic divergence results in contrasting effects on metaphase spindle integrity in cells [1].

Microtubule gliding assay Microtubule stabilization Spindle assembly Mitotic arrest phenotype

Evidence 4: High-Yield Synthesis and Preparative Resolution for Reliable Supply

A robust synthetic method has been established for monastrol, utilizing a Yb(OTf)3-catalyzed Biginelli cyclocondensation, which provides the racemic product in 95% isolated yield [1]. For procurement of enantiopure material, a preparative scale chiral resolution method (ca. 100 mg) via diastereomeric N-3 ribofuranosyl amides has been developed [1]. Alternative biocatalytic and HPLC methods for enantioselective synthesis and separation have also been reported [2][3].

Chemical synthesis Biginelli reaction Chiral resolution Preparative scale

Evidence 5: Validation of Allosteric Pocket Binding and Resistance Mutations

Monastrol binds to an induced allosteric pocket on Eg5, a site also targeted by other Loop-5 inhibitors like ispinesib [1]. This pocket is defined by helix α2/loop L5 and helix α3 of the Eg5 motor domain [2]. Studies using ispinesib-resistant Eg5 mutants (D130V, A133D) have provided thermodynamic insights into inhibitor binding, showing that while both monastrol and ispinesib are ATP-uncompetitive, their binding thermodynamics differ [1]. This validates the common binding site and provides a structural basis for understanding cross-resistance and inhibitor specificity.

Allosteric inhibitor binding Resistance mutation X-ray crystallography Thermodynamics

Procurement-Driven Application Scenarios for Monastrol: Maximizing Research Utility Based on Verified Differentiators


Scenario 1: Foundational Tool for Dissecting Mitotic Spindle Mechanics

Monastrol's unique ability to induce monopolar spindles without targeting tubulin makes it the gold-standard chemical probe for studying the role of Eg5 in spindle bipolarity [1]. Its allosteric inhibition mechanism and the availability of both racemic and enantiopure forms enable precise dissection of motor protein function in live-cell imaging and biochemical reconstitution assays [2].

Scenario 2: Benchmark Reference Standard for KSP Inhibitor Development

As the first-in-class KSP inhibitor with an IC50 of 14 μM, monastrol serves as an essential positive control and reference point in high-throughput screening campaigns and medicinal chemistry programs aimed at developing next-generation, higher-potency Eg5 inhibitors for oncology applications [1][3].

Scenario 3: Validated Positive Control in Antimitotic Drug Combination Studies

Due to its well-characterized mechanism and contrasting functional effects compared to other Eg5 inhibitors (e.g., BRD9876), monastrol is a validated tool for investigating synergistic drug combinations, such as those with microtubule-targeting agents (e.g., vinblastine), where its specific impact on microtubule stability is a key variable [1][4].

Scenario 4: Structural Biology Probe for Allosteric Inhibitor Binding Studies

The defined allosteric binding pocket of monastrol on the Eg5 motor domain (α2/L5/α3 region) and its shared binding mode with clinical candidates like ispinesib make it a valuable probe for X-ray crystallography, molecular dynamics simulations, and thermodynamic binding studies aimed at understanding allosteric regulation of kinesin motors [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monastrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.